(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Catalog No.
S1542792
CAS No.
149245-03-4
M.F
C31H22NP
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosph...

CAS Number

149245-03-4

Product Name

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Molecular Formula

C31H22NP

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65

The exact mass of the compound (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, universally known as QUINAP, is an axially chiral P,N-bidentate ligand utilized in transition-metal-catalyzed asymmetric synthesis [1]. Unlike classical C2-symmetric P,P-ligands, QUINAP features electronic desymmetrization through its diphenylphosphino donor and isoquinoline nitrogen donor. This distinct electronic profile, combined with a sterically demanding biaryl backbone, makes it an essential precursor for rhodium-, copper-, and silver-catalyzed transformations [1]. For procurement professionals and process chemists, QUINAP is typically sourced as a resolved enantiomer (R- or S-QUINAP) with >95% ee. Its primary value lies in enabling room-temperature asymmetric hydroborations, A3 couplings, and diborations that fail or require strict cryogenic conditions when attempted with traditional homotopic ligands [1].

Substituting QUINAP with structurally related but electronically symmetric P,P-ligands like BINAP routinely results in losses of enantioselectivity and diastereocontrol in specific catalytic cycles [1]. The efficacy of QUINAP stems from the differing trans-effects of its phosphorus and nitrogen atoms, which electronically differentiate the coordination sites on the metal center. In processes like hydroboration or diboration, this electronic asymmetry precisely dictates the orientation of incoming substrates, stabilizing a single transition state [1]. When a symmetric ligand like BINAP is substituted, the energy difference between competing diastereomeric transition states collapses (e.g., dropping from >4.0 kcal/mol to <0.5 kcal/mol), leading to racemic mixtures or the formation of unwanted anti-isomers [1]. Consequently, for validated QUINAP-dependent processes, generic substitution is not a viable procurement strategy.

Room-Temperature Enantiocontrol in Rh-Catalyzed Hydroboration

In the rhodium-catalyzed asymmetric hydroboration of vinyl arenes, QUINAP demonstrates quantifiable stereodifferentiation advantages over classical C2-symmetric ligands[1]. Computational and experimental studies reveal that the Rh-QUINAP complex strongly favors a single pro-R or pro-S transition state with an energy difference of 4.1 kcal/mol, translating to >90% ee for branched products at 25 °C [1]. In direct contrast, the Rh-BINAP complex exhibits a negligible 0.3 kcal/mol energy difference between competing isomers at room temperature, resulting in poor enantioselectivity unless the reaction is cooled to sub-zero temperatures [2].

Evidence DimensionTransition state energy difference and resulting ee at 25 °C
Target Compound DataQUINAP: 4.1 kcal/mol energy difference, yielding >90% ee at room temperature
Comparator Or BaselineBINAP: 0.3 kcal/mol energy difference, yielding poor stereodifferentiation at room temperature
Quantified Difference3.8 kcal/mol greater transition state stabilization, eliminating the need for cryogenic cooling
ConditionsRh-catalyzed hydroboration of styrene with catecholborane at 25 °C

Procuring QUINAP allows process chemists to run highly enantioselective hydroborations at ambient temperature, eliminating the high infrastructure costs associated with cryogenic reactor cooling.

Diastereoselective Suppression of Anti-Isomers in Alkene Diboration

For the synthesis of chiral 1,2-diols via Rh-catalyzed alkene diboration, the choice of ligand dictates both the enantiomeric excess of the syn-product and the suppression of the unwanted anti-diastereomer [1]. When QUINAP is utilized, the reaction is highly selective for trans-alkenes, delivering the syn-isomer in up to 98% ee with negligible anti-isomer formation [1]. Conversely, substituting QUINAP with BINAP under identical conditions leads to a significant erosion of control, producing a substantial fraction of the anti-isomer and delivering the syn-isomer in only moderate enantiomeric excess [1].

Evidence DimensionSyn/anti diastereoselectivity and syn-ee
Target Compound DataQUINAP: High syn-selectivity with up to 98% ee for the syn-isomer
Comparator Or BaselineBINAP: Significant formation of unwanted anti-isomer and moderate syn-ee
Quantified DifferenceNear-total suppression of the anti-pathway and restoration of >90% ee for the syn-product
ConditionsRh-catalyzed diboration of trans-alkenes followed by oxidation

This strict diastereocontrol directly prevents yield loss to unwanted isomers, significantly reducing downstream chromatographic purification costs during the synthesis of chiral diols.

Enabling High-Yield Asymmetric A3 Couplings

The synthesis of chiral propargylamines via the multicomponent A3 coupling relies heavily on the electronic properties of the chiral ligand[1]. The application of Cu(I)-QUINAP complexes enables the direct, enantioselective addition of terminal alkynes to iminium intermediates, consistently yielding propargylamines in >95% ee at room temperature[1]. Standard P,P-ligands fail to provide the necessary electronic desymmetrization to stabilize the copper-acetylide intermediate effectively, leading to sluggish reaction rates and drastically lower enantiomeric excesses [1].

Evidence DimensionEnantiomeric excess in multicomponent A3 coupling
Target Compound DataQUINAP: >95% ee for diverse propargylamines at room temperature
Comparator Or BaselineStandard P,P-ligands: Poor enantiocontrol and sluggish kinetics
Quantified DifferenceConsistent achievement of >95% ee where symmetric phosphines fail to induce high asymmetry
ConditionsCuBr-catalyzed coupling of aldehydes, secondary amines, and terminal alkynes at ambient temperature

QUINAP is the validated, procurement-standard ligand for accessing chiral propargylamine building blocks without relying on pre-formed imines or stoichiometric chiral auxiliaries.

Ambient-Temperature Synthesis of Chiral Boronates and Diols

Directly downstream of its stereodifferentiation in Rh-catalyzed hydroboration and diboration, QUINAP is utilized for the scalable synthesis of chiral organoboron intermediates [1]. It is particularly valuable for producing precursors to non-steroidal anti-inflammatory drugs and complex 1,2-diols, where running the reaction at room temperature offers significant operational cost savings over cryogenic BINAP-based processes [1].

Multicomponent Synthesis of Chiral Propargylamines

Leveraging its P,N-electronic asymmetry, QUINAP is utilized in the Cu-catalyzed A3 coupling to produce enantiopure propargylamines [2]. This application is critical for pharmaceutical discovery workflows targeting isoindolines, oxazolidines, and complex alkaloid scaffolds, where the alkyne motif serves as a versatile handle for subsequent modifications [2].

Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Scaffolds

QUINAP is highly effective in Ag-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with olefins [1]. Procurement of QUINAP for this application enables the highly enantioselective construction of heavily substituted pyrrolidine rings, which are privileged structural motifs in medicinal chemistry[1].

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types